Cas no 162307-09-7 (2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one)

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one structure
162307-09-7 structure
Product name:2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
CAS No:162307-09-7
MF:C8H9NO2
MW:151.16256
MDL:MFCD24494731
CID:138243
PubChem ID:11355578

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one Chemical and Physical Properties

Names and Identifiers

    • 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
    • 2-Azabicyclo[2.2.1]hept-5-en-3-one,2-acetyl-
    • (+/-)-2-acetoxy-5-undecanone
    • (+/-)-2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-one
    • (+/-)-cis-2-acetyl-2-azabicyclo< 2.2.1> hept-5-en-3-one
    • 2-acetoxy-5-undecanone
    • 2-acetyl-2-azabicyclo[2.2.1]-hept-5-ene-3-one
    • -2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-one
    • 5-Undecanone, 2-(acetyloxy)-
    • AGN-PC-0D5B6Y
    • CTK3D2994
    • 2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-acetyl- (9CI)
    • (6R,7s)-2-acetyl-2-aza-bicyclo[2.2.1]hept-5-en-3-one
    • 189098-29-1
    • (+/-)-2-Acetyl-2-azabicyclo [2.2.1]hept-5-en-3-one
    • ZUMZWQHPSXZHBQ-UHFFFAOYSA-N
    • 162307-09-7
    • DTXSID00463257
    • J-500358
    • EN300-7733595
    • (+/-)-2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
    • 2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-acetyl-
    • SCHEMBL4994322
    • MDL: MFCD24494731
    • Inchi: InChI=1S/C8H9NO2/c1-5(10)9-7-3-2-6(4-7)8(9)11/h2-3,6-7H,4H2,1H3
    • InChI Key: ZUMZWQHPSXZHBQ-UHFFFAOYSA-N
    • SMILES: C(N1C(=O)C2CC1C=C2)(=O)C

Computed Properties

  • Exact Mass: 151.06300
  • Monoisotopic Mass: 151.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 37.4Ų

Experimental Properties

  • Density: 1.288±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 287.6 °C at 760 mmHg
  • Flash Point: 135.1 °C
  • Solubility: Slightly soluble (2.7 g/l) (25 º C),
  • PSA: 37.38000
  • LogP: 0.25770

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one Security Information

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one Customs Data

  • HS CODE:2933790090
  • Customs Data:

    China Customs Code:

    2933790090

    Overview:

    2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM507299-1g
2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
162307-09-7 95%
1g
$406 2023-01-01
Enamine
EN300-7733595-5.0g
2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
162307-09-7 95.0%
5.0g
$1530.0 2025-02-22
Enamine
EN300-7733595-0.25g
2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
162307-09-7 95.0%
0.25g
$216.0 2025-02-22
Enamine
EN300-7733595-0.05g
2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
162307-09-7 95.0%
0.05g
$101.0 2025-02-22
Enamine
EN300-7733595-0.1g
2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
162307-09-7 95.0%
0.1g
$152.0 2025-02-22
Aaron
AR001TOS-100mg
2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-acetyl-
162307-09-7 95%
100mg
$234.00 2025-02-14
1PlusChem
1P001TGG-500mg
2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-acetyl-
162307-09-7 95%
500mg
$565.00 2024-06-19
1PlusChem
1P001TGG-5g
2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-acetyl-
162307-09-7 95%
5g
$1953.00 2024-06-19
A2B Chem LLC
AA84032-50mg
2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
162307-09-7 95%
50mg
$142.00 2024-04-20
Aaron
AR001TOS-2.5g
2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-acetyl-
162307-09-7 95%
2.5g
$1447.00 2023-12-15

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one Production Method

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